N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2.ClH/c17-12(14-6-8-2-1-5-18-8)11-9-7-13-4-3-10(9)15-16-11;/h8,13H,1-7H2,(H,14,17)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIWPJVACBUMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-72-8 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that the presence of a carboxamide moiety in similar compounds, such as indole derivatives, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity. This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound might have similar effects.
Biological Activity
N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1219957-72-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C12H19ClN4O2, with a molecular weight of 286.76 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure which is known for various pharmacological activities. The detailed chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClN4O2 |
| Molecular Weight | 286.76 g/mol |
| CAS Number | 1219957-72-8 |
| IUPAC Name | N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide; hydrochloride |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown activity against various pathogens including Mycobacterium tuberculosis and other ESKAPE pathogens. One study reported that a similar compound inhibited the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
Anticancer Activity
The biological activity of this compound has also been linked to anticancer effects. In vitro assays demonstrated antiproliferative effects on various cancer cell lines including A172 and U87MG, with some derivatives showing IC50 values in the micromolar range . The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis.
The compound's mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation. For example, compounds derived from this class have been shown to inhibit TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[4,3-c]pyridine core significantly influence its potency and selectivity against targeted enzymes or receptors. For example:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances the inhibitory activity against certain targets.
- Hydrophobic Interactions : Modifications that increase hydrophobicity have been correlated with improved binding affinity to target proteins.
Case Studies
Several studies have focused on evaluating the biological activity of similar compounds:
- Study on TBK1 Inhibition : A derivative demonstrated an IC50 value of 0.2 nM against TBK1, showcasing its potential as a lead compound for drug development targeting immune-related diseases .
- Antiproliferative Effects : Compounds structurally similar to N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine were evaluated for their effects on various cancer cell lines with promising results in inhibiting cell growth .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride exhibit various biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neurological Applications :
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound may have several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer | Antitumor agents targeting specific pathways |
| Inflammation | Treatment for chronic inflammatory conditions |
| Neurology | Modulators for neurodegenerative diseases |
Case Studies and Research Findings
- Antitumor Efficacy :
- Inflammatory Response Modulation :
- Neuroprotective Effects :
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituent attached to the pyrazolo[4,3-c]pyridine-3-carboxamide core. Below is a comparative analysis:
Pharmacokinetic and Toxicological Considerations
- Solubility : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for oral bioavailability. Dihydrochloride salts () may offer further solubility advantages .
- Metabolic Stability : Saturated tetrahydrofuran in the target compound reduces oxidative metabolism risks compared to furan derivatives, which can form reactive intermediates .
- Toxicity : Bulky cycloalkyl substituents (e.g., cyclohexyl in ) may increase off-target interactions due to lipophilicity .
Preparation Methods
Starting Materials and Core Construction
- The pyrazolo[4,3-c]pyridine scaffold is typically synthesized by condensation of appropriate amino-pyrazole derivatives with α,β-unsaturated carbonyl compounds or their equivalents under basic conditions.
- For example, 5-amino-1H-pyrazole can be condensed with ethyl 3-ethoxyacrylate to form an intermediate ethyl ester, which is then hydrolyzed to the corresponding carboxylic acid.
- The tetrahydro portion (positions 4 to 7) is introduced by hydrogenation or by starting from saturated precursors.
Functionalization at the 3-Position
- The 3-carboxamide group is installed via amide coupling reactions between the carboxylic acid intermediate and the amine substituent.
- Typical coupling agents include carbodiimides (e.g., EDC, DCC) or activated esters.
- The amine used is the tetrahydrofuran-2-ylmethyl amine, which introduces the N-((tetrahydrofuran-2-yl)methyl) substituent on the carboxamide nitrogen.
Attachment of the N-((Tetrahydrofuran-2-yl)methyl) Group
- The tetrahydrofuran-2-ylmethyl amine is prepared or procured commercially.
- Amide bond formation is achieved by reacting the carboxylic acid derivative of the pyrazolo[4,3-c]pyridine core with the tetrahydrofuran-2-ylmethyl amine under standard peptide coupling conditions.
- Reaction conditions typically involve solvents such as dichloromethane or DMF, room temperature or mild heating, and bases like triethylamine or DIPEA to scavenge acid byproducts.
Formation of the Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by addition of a solution of HCl in an organic solvent (e.g., ethereal HCl).
- This step enhances the compound’s stability, solubility, and ease of isolation as a solid.
- The hydrochloride is isolated by filtration or crystallization, often as a pale yellow solid.
Representative Preparation Data and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine core synthesis | Condensation of 5-amino-1H-pyrazole with ethyl 3-ethoxyacrylate, base catalysis | Ethyl ester intermediate | 60-70 | Base: NaOEt or similar |
| Hydrolysis of ester | Aqueous acid or base hydrolysis | Carboxylic acid intermediate | 80-90 | Mild conditions preferred |
| Amide coupling | Carboxylic acid + tetrahydrofuran-2-ylmethyl amine, EDC/HOBt, base | N-substituted carboxamide | 60-75 | Room temperature to 40°C |
| Hydrochloride salt formation | HCl in ether or gas treatment | Hydrochloride salt | 85-95 | Pale yellow solid |
Analytical and Purification Notes
- The crude product after amide coupling is typically purified by trituration with hexane-ethyl acetate mixtures or by recrystallization.
- The hydrochloride salt formation step aids in purification and solid-state stability.
- Characterization includes NMR, IR, and mass spectrometry to confirm the structure and salt formation.
Comparative Analysis of Preparation Methods
| Aspect | Methodology A (Condensation + Hydrolysis + Coupling) | Methodology B (Direct Amidation of Esters) | Notes |
|---|---|---|---|
| Starting materials | Aminopyrazole + α,β-unsaturated ester | Aminopyrazole + ester direct amidation | Method A preferred for purity |
| Reaction conditions | Multi-step, mild to moderate temperatures | Higher temperatures, longer reaction times | Method A more selective |
| Yield | Moderate to good (60-75% per step) | Variable, sometimes lower | Method A more reproducible |
| Purification | Salt formation improves isolation | Requires chromatographic purification | Salt formation critical |
Summary of Research Findings
- The preparation of N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is best achieved through a stepwise approach involving core construction, functional group transformation, and amide coupling.
- The hydrochloride salt form is favored for its enhanced stability and ease of handling.
- Yields are generally moderate to good, with purification facilitated by salt formation.
- These methods are consistent with synthetic strategies reported for related pyrazolo-pyridine carboxamide derivatives in medicinal chemistry literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers validate its purity?
- Methodology : The compound can be synthesized via amide coupling using intermediates like 4-aminotetrahydro-3-furanol and activated pyrazole derivatives. For example, a similar compound (CAS 1220034-09-2) was prepared using a carboxamide intermediate under DMF/K₂CO₃ conditions . Post-synthesis, purity validation should involve HPLC (≥99% purity) and LC-MS (e.g., ESIMS m/z analysis) .
- Key Data : ¹H NMR (DMSO-d₆) is critical for structural confirmation, with signals at δ 10.82 (amide NH) and 3.85 (tetrahydrofuran methylene protons) .
Q. What safety protocols are essential for handling this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (based on structural analogs like CAS 1172900-86-5) . Waste must be segregated and disposed via certified hazardous waste services .
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Approach : Compare experimental ¹H NMR/LC-MS data with literature values. For instance, δ 7.45 (D₂O-exchangeable proton) in DMSO-d₆ suggests acidic NH groups, while deviations may indicate residual solvents or tautomeric forms . Use deuterated solvents and controlled drying to minimize artifacts.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Optimization Strategies :
- Solvent Selection : Use DMF for solubility but switch to THF or acetonitrile for easier purification .
- Catalysis : Introduce CuI or Cs₂CO₃ to enhance coupling efficiency, as seen in related pyridine-piperazine syntheses .
- Temperature Control : Maintain 70–90°C during amide formation to balance reaction rate and byproduct suppression .
Q. What strategies address low solubility in aqueous buffers during biological assays?
- Solutions :
- Use co-solvents like DMSO (≤1% v/v) to improve solubility without cytotoxicity .
- Synthesize prodrugs (e.g., ester derivatives) for enhanced hydrophilicity, as demonstrated with pyrazolo[4,3-c]pyridine analogs .
Q. How can researchers interpret contradictory bioactivity data across different assay platforms?
- Analysis Framework :
- Assay Conditions : Compare buffer pH, incubation time, and enzyme concentrations (e.g., acetylcholinesterase inhibition assays in ).
- Metabolic Stability : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Tools : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with receptors like sigma-1 or cholinesterases. Validate with experimental IC₅₀ data from Ellman assays .
Data Contradiction and Troubleshooting
Q. How to resolve inconsistent melting points reported in literature?
- Root Cause : Polymorphism or residual solvents (e.g., THF) can alter melting behavior.
- Action : Recrystallize from ethanol/water mixtures and use differential scanning calorimetry (DSC) for accurate measurement .
Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?
- Likely Causes :
- Rotameric equilibria in amide bonds (e.g., δ 3.57/3.56 split signals in ).
- Trace metal impurities from catalysts—use EDTA washes during purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
